1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide
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Overview
Description
1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is related to bupivacaine, a well-known local anesthetic, and shares some of its pharmacological characteristics .
Preparation Methods
The synthesis of 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide typically involves the reaction of 2,6-dimethylaniline with piperidine-3-carboxylic acid. The process includes the following steps :
Formation of the amide bond: The carboxylic acid group of piperidine-3-carboxylic acid reacts with the amine group of 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Benzylation: The resulting amide is then benzylated using benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound inhibits the propagation of nerve impulses, leading to a local anesthetic effect . This mechanism is similar to that of bupivacaine, where the compound binds to the intracellular portion of sodium channels, preventing the influx of sodium ions and thereby blocking nerve signal transmission .
Comparison with Similar Compounds
1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide is similar to other local anesthetics such as:
Bupivacaine: Both compounds share a similar mechanism of action and are used for their anesthetic properties.
Ropivacaine: Another local anesthetic with a similar structure and pharmacological profile.
Mepivacaine: This compound also shares structural similarities and is used for its local anesthetic effects.
The uniqueness of this compound lies in its specific chemical structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other local anesthetics .
Properties
IUPAC Name |
1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-8-6-9-17(2)20(16)22-21(24)19-12-7-13-23(15-19)14-18-10-4-3-5-11-18/h3-6,8-11,19H,7,12-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDLUCKIEGFRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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